molecular formula C24H33N3O3 B12502267 Ethyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12502267
M. Wt: 411.5 g/mol
InChI Key: GUVKKJSMMAASDE-UHFFFAOYSA-N
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Description

ETHYL 5-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with the molecular formula C24H32N2O2. This compound is known for its unique structure, which includes a morpholine ring, a diethylamino group, and a benzoate ester. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of a benzoate ester with a diethylamino group, followed by the introduction of a morpholine ring. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles, such as halides or amines, in the presence of a base

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 5-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural features.

    Medicine: Investigated for potential therapeutic uses, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(DIMETHYLAMINO)BENZOATE: Similar in structure but with a dimethylamino group instead of a diethylamino group.

    ETHYL 5-(4-(DIPHENYLAMINO)PHENYL)THIOPHENE-2-CARBOXYLATE: Contains a thiophene ring instead of a benzoate ester.

Uniqueness

ETHYL 5-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of a morpholine ring and a diethylamino group, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H33N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl 5-[[4-(diethylamino)phenyl]methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C24H33N3O3/c1-4-26(5-2)21-10-7-19(8-11-21)18-25-20-9-12-23(27-13-15-29-16-14-27)22(17-20)24(28)30-6-3/h7-12,17,25H,4-6,13-16,18H2,1-3H3

InChI Key

GUVKKJSMMAASDE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC

Origin of Product

United States

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